N-[9-[(2R,3R,4R,5R)-3-(1-ethoxyethoxy)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide
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Overview
Description
N-[9-[(2R,3R,4R,5R)-3-(1-ethoxyethoxy)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide is a complex organic compound with a molecular formula of C18H19N5O5 This compound is characterized by its unique structure, which includes a purine base linked to a benzamide group through a ribose derivative
Preparation Methods
The synthesis of N-[9-[(2R,3R,4R,5R)-3-(1-ethoxyethoxy)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide involves several steps. One common synthetic route includes the protection of the hydroxyl groups on the ribose derivative, followed by the coupling of the protected ribose with the purine base. The final step involves the deprotection of the hydroxyl groups and the coupling of the resulting compound with benzoyl chloride to form the benzamide group. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and purification systems .
Chemical Reactions Analysis
N-[9-[(2R,3R,4R,5R)-3-(1-ethoxyethoxy)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzamide group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. .
Scientific Research Applications
N-[9-[(2R,3R,4R,5R)-3-(1-ethoxyethoxy)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential role in cellular processes and as a probe for studying enzyme mechanisms.
Medicine: It is investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-[9-[(2R,3R,4R,5R)-3-(1-ethoxyethoxy)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
N-[9-[(2R,3R,4R,5R)-3-(1-ethoxyethoxy)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide can be compared with other similar compounds, such as:
- N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide
- N-{9-[(2R,6S)-6-(Hydroxymethyl)-2-morpholinyl]-6-oxo-6,9-dihydro-3H-purin-2-yl}-2-methylpropanamide These compounds share similar structural features but differ in their specific functional groups and overall molecular structure. The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties .
Properties
Molecular Formula |
C21H25N5O6 |
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Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-3-(1-ethoxyethoxy)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C21H25N5O6/c1-3-30-12(2)31-17-16(28)14(9-27)32-21(17)26-11-24-15-18(22-10-23-19(15)26)25-20(29)13-7-5-4-6-8-13/h4-8,10-12,14,16-17,21,27-28H,3,9H2,1-2H3,(H,22,23,25,29)/t12?,14-,16-,17-,21-/m1/s1 |
InChI Key |
RUMKEFMOMLCVAL-NZUHDNPQSA-N |
Isomeric SMILES |
CCOC(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O |
Canonical SMILES |
CCOC(C)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O |
Origin of Product |
United States |
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